[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride
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Overview
Description
[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C6H10ClFO2S and a molecular weight of 200.66 g/mol . It is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with fluoromethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed:
Substitution Reactions: The major products formed are sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride is used as an intermediate in the synthesis of various complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of new pharmaceuticals, particularly in the synthesis of potential drug candidates.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the fluoromethyl and cyclobutyl groups.
Cyclobutylmethanesulfonyl Chloride: Similar but does not contain the fluoromethyl group.
Fluoromethylsulfonyl Chloride: Similar but lacks the cyclobutyl group.
Uniqueness:
Properties
IUPAC Name |
[1-(fluoromethyl)cyclobutyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCQMPOHVXKTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CF)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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